molecular formula C18H19F8N5O3 B10836647 Unii-FK527M26GN CAS No. 1173174-99-6

Unii-FK527M26GN

Cat. No.: B10836647
CAS No.: 1173174-99-6
M. Wt: 505.4 g/mol
InChI Key: DMXWXVXGQLCKOY-AYVTZFPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “US8470836, 2” is a dipeptidyl peptidase-IV inhibiting compound. Dipeptidyl peptidase-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can help manage blood glucose levels, making compounds like “US8470836, 2” valuable in the treatment of conditions such as type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8470836, 2” involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of “US8470836, 2” is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

“US8470836, 2” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

“US8470836, 2” has several scientific research applications:

Mechanism of Action

The mechanism of action of “US8470836, 2” involves the inhibition of dipeptidyl peptidase-IV. By binding to the active site of the enzyme, the compound prevents the breakdown of incretin hormones, thereby enhancing their glucose-lowering effects. This inhibition helps in maintaining blood glucose levels within a normal range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8470836, 2” stands out due to its specific inhibitory activity against dipeptidyl peptidase-IV, which is crucial for its therapeutic potential in managing type 2 diabetes. Compared to similar compounds, it may offer improved efficacy, stability, and safety profiles .

Properties

CAS No.

1173174-99-6

Molecular Formula

C18H19F8N5O3

Molecular Weight

505.4 g/mol

IUPAC Name

(6S)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

InChI

InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15-/m0/s1

InChI Key

DMXWXVXGQLCKOY-AYVTZFPOSA-N

Isomeric SMILES

C1CC([C@@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Canonical SMILES

C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.